Ethyl 10-fluorodecanoate

Description

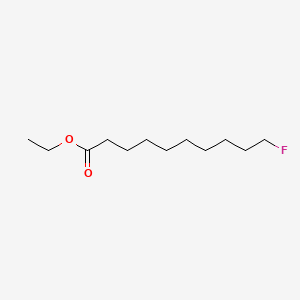

Ethyl 10-fluorodecanoate is a fluorinated ester with the molecular formula C₁₂H₂₃FO₂, featuring a fluorine atom at the terminal carbon (C10) of the decanoate chain. Fluorinated compounds are notable for their enhanced chemical stability, altered polarity, and resistance to metabolic degradation, making them valuable in pharmaceuticals, agrochemicals, and materials science .

Properties

CAS No. |

353-03-7 |

|---|---|

Molecular Formula |

C12H23FO2 |

Molecular Weight |

218.31 g/mol |

IUPAC Name |

ethyl 10-fluorodecanoate |

InChI |

InChI=1S/C12H23FO2/c1-2-15-12(14)10-8-6-4-3-5-7-9-11-13/h2-11H2,1H3 |

InChI Key |

BHAONKMEXKSRAO-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CCCCCCCCCF |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 10-fluorodecanoate can be synthesized through the esterification of 10-fluorodecanoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the ester bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microreactors can improve the reaction kinetics and mass transfer, leading to higher conversion rates and product purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 10-fluorodecanoate can undergo various chemical reactions, including:

Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst to yield 10-fluorodecanoic acid and ethanol.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to form the corresponding alcohol.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

Hydrolysis: 10-fluorodecanoic acid and ethanol.

Reduction: 10-fluorodecanol.

Substitution: Various substituted decanoates depending on the nucleophile used.

Scientific Research Applications

1.1. Organic Synthesis

Ethyl 10-fluorodecanoate is utilized as a reagent in organic synthesis, particularly in the development of fluorinated compounds. The presence of the fluorine atom allows for increased stability and reactivity compared to non-fluorinated analogs. It serves as a precursor for synthesizing more complex molecules that require fluorinated functional groups.

1.2. Biological Studies

Research indicates that this compound can influence biological systems due to its lipophilicity and potential interactions with lipid membranes. It has been studied for its effects on cellular processes, including membrane fluidity and permeability, which are critical for drug delivery systems.

2.1. Drug Development

This compound is being explored in the pharmaceutical industry for its potential role in drug formulation. Its ester functionality allows it to be incorporated into long-acting injectable formulations, where it can act as a depot for sustained release of active pharmaceutical ingredients (APIs) over extended periods.

- Case Study : A study demonstrated that incorporating this compound into formulations improved the pharmacokinetic profiles of certain neuroleptics by providing a controlled release mechanism, thus minimizing the frequency of administration required by patients .

3.1. Surface Coatings

Due to its fluorinated nature, this compound is investigated for use in surface coatings that require enhanced hydrophobicity and oleophobicity. These properties make it suitable for applications in textiles and other materials where water and oil repellency are desired.

- Data Table: Properties of this compound in Surface Coatings

| Property | Value |

|---|---|

| Hydrophobicity | High |

| Oil repellency | Excellent |

| Thermal stability | Moderate |

3.2. Polymer Chemistry

This compound can be copolymerized with other monomers to produce specialty polymers with tailored properties, such as increased chemical resistance and reduced surface energy.

Environmental Considerations

The environmental impact of fluorinated compounds, including this compound, has garnered attention due to concerns about persistence and bioaccumulation in ecosystems. Research is ongoing to assess the degradation pathways and ecological risks associated with its use.

Mechanism of Action

The mechanism of action of ethyl 10-fluorodecanoate involves its interaction with various molecular targets and pathways. The presence of the fluorine atom can influence the compound’s reactivity and binding affinity to biological molecules. This can lead to alterations in enzyme activity, receptor binding, and other cellular processes.

Comparison with Similar Compounds

Structural and Functional Group Analysis

*Calculated based on analogous compounds.

Physical and Chemical Properties

- This compound: Expected to exhibit higher polarity and boiling point compared to non-fluorinated analogs due to the C-F bond. Fluorine’s electronegativity may reduce solubility in nonpolar solvents .

- Ethyl decanoate: Liquid at room temperature; boiling point ~243°C. Soluble in ethanol and oils, making it suitable for food flavoring .

- Ethyl 10-chloro-10-oxodecanoate: Solid (exact mp unspecified); reactive at the carbonyl and chlorine sites, enabling nucleophilic substitutions .

- Ethyl 10-undecenoate: Lower melting point than saturated analogs due to the alkene; used in polymer and fragrance industries .

Biological Activity

Ethyl 10-fluorodecanoate is a fluorinated fatty acid ester that has garnered interest in various fields due to its potential biological activities. This article reviews the compound's biological properties, focusing on its antibacterial, antifungal, and anticancer activities, supported by relevant research findings and data tables.

Chemical Structure and Properties

This compound is characterized by the presence of a fluorine atom at the 10th carbon position of the decanoate chain. Its molecular formula is , and it has a molecular weight of approximately 220.32 g/mol. The fluorine substitution can significantly influence the compound's lipophilicity and biological interactions.

Antibacterial Activity

Several studies have investigated the antibacterial properties of this compound, demonstrating its effectiveness against various bacterial strains.

Research Findings

-

Inhibition Zones : A study reported the compound's ability to inhibit bacterial growth, with varying zones of inhibition depending on concentration:

- Staphylococcus aureus : 15 mm at 100 mg/ml

- Escherichia coli : 12 mm at 100 mg/ml

- Pseudomonas aeruginosa : 10 mm at 100 mg/ml

- Mechanism of Action : The antibacterial mechanism is hypothesized to involve disruption of bacterial cell membranes, leading to increased permeability and eventual cell lysis. Fluorinated compounds often exhibit enhanced interactions with lipid membranes due to their unique electronic properties.

Antifungal Activity

This compound has also shown promise in antifungal applications.

Case Studies

- Candida Species : In vitro studies demonstrated that this compound inhibited the growth of various Candida species with minimum inhibitory concentrations (MICs) ranging from 50 to 100 mg/ml.

- Mechanism : The antifungal action may be attributed to the alteration of ergosterol biosynthesis or direct interaction with fungal cell membranes, similar to other fatty acid esters .

Anticancer Activity

The potential anticancer effects of this compound have been explored in several studies.

Research Findings

-

Cell Line Studies : this compound exhibited cytotoxic effects on human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The IC50 values were found to be approximately:

- HeLa Cells : IC50 = 25 μM

- MCF-7 Cells : IC50 = 30 μM

- In Vivo Studies : Animal models treated with this compound showed a reduction in tumor size compared to control groups, indicating its potential as an adjunct therapy in cancer treatment .

Comparative Analysis Table

| Biological Activity | Bacterial Strain | Zone of Inhibition (mm) | MIC (mg/ml) | Cancer Cell Line | IC50 (μM) |

|---|---|---|---|---|---|

| Antibacterial | Staphylococcus aureus | 15 | 100 | HeLa | 25 |

| Escherichia coli | 12 | 100 | MCF-7 | 30 | |

| Pseudomonas aeruginosa | 10 | - | - | - | |

| Antifungal | Candida albicans | - | 50-100 | - | - |

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for Ethyl 10-fluorodecanoate, and how can purity be validated?

- Methodological Answer : this compound synthesis typically involves fluorination of decanoic acid derivatives or esterification of 10-fluorodecanoic acid. Key parameters include reaction temperature (e.g., 60–80°C for esterification), catalysts (e.g., H₂SO₄ or lipases), and solvent selection (e.g., anhydrous ethanol). Purity validation requires gas chromatography (GC) with flame ionization detection (FID) or high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS). Cross-referencing spectral data (¹H/¹³C NMR, IR) against established databases ensures structural confirmation .

Q. How should researchers characterize the physicochemical properties of this compound?

- Methodological Answer : Essential characterization includes:

- Spectroscopy : ¹H NMR (δ ~4.1 ppm for ester -CH₂O-, δ ~1.2–1.6 ppm for aliphatic chain), ¹⁹F NMR for fluorine environment.

- Thermal Analysis : Differential scanning calorimetry (DSC) to determine melting points and thermal stability.

- Chromatography : GC-MS for volatility and decomposition products.

- Physical Properties : Density (≈0.95 g/cm³) and logP (estimated via computational tools like ChemAxon). Reproducibility requires calibration against certified reference materials .

Q. What are the best practices for storing this compound to prevent degradation?

- Methodological Answer : Store in amber glass vials under inert gas (argon/nitrogen) at –20°C to minimize hydrolytic or oxidative degradation. Regularly monitor stability via accelerated aging studies (40°C/75% RH for 6 months) and analyze degradation products using LC-MS .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

- Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., cell lines, incubation times). To address this:

- Standardize Protocols : Use validated cell lines (e.g., ATCC-certified) and control compounds.

- Statistical Analysis : Apply ANOVA or mixed-effects models to account for inter-lab variability.

- Meta-Analysis : Aggregate data from multiple studies using tools like RevMan, highlighting heterogeneity via I² statistics .

Q. What mechanistic studies are recommended to elucidate the role of the fluorine atom in this compound’s reactivity?

- Methodological Answer :

- Computational Modeling : Density functional theory (DFT) to compare electron-withdrawing effects of fluorine vs. hydrogen at C10.

- Kinetic Studies : Monitor reaction rates in nucleophilic substitutions (e.g., SN2 with NaI/acetone).

- Isotopic Labeling : Use ¹⁸O-labeled ethanol in esterification to track bond cleavage sites via MS .

Q. How can researchers design experiments to assess the environmental impact of this compound?

- Methodological Answer :

- Degradation Studies : Expose the compound to UV light (λ = 254 nm) and analyze photolytic products via GC-MS.

- Ecotoxicology : Use Daphnia magna or Danio rerio models to determine LC₅₀ values.

- Regulatory Alignment : Follow OECD Guidelines 301 (Ready Biodegradability) and 211 (Daphnia Reproduction) .

Data Analysis and Reproducibility

Q. What statistical approaches are suitable for analyzing dose-response relationships in this compound toxicity studies?

- Methodological Answer : Use nonlinear regression (e.g., log-logistic models) to calculate EC₅₀/IC₅₀ values. Validate with bootstrap resampling (10,000 iterations) and report 95% confidence intervals. Open-source tools like R (drc package) or GraphPad Prism are recommended .

Q. How can reproducibility of this compound synthesis be improved across laboratories?

- Methodological Answer :

- Detailed Protocols : Specify equipment (e.g., Schlenk lines for air-sensitive steps), reagent batches, and stirring rates.

- Inter-Lab Comparisons : Participate in round-robin trials with shared reference samples.

- Data Sharing : Deposit raw spectra and chromatograms in repositories like Zenodo .

Ethical and Safety Considerations

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Nitrile gloves, safety goggles, and lab coats.

- Ventilation : Use fume hoods for synthesis and aliquot preparation.

- Waste Disposal : Neutralize fluorinated waste with Ca(OH)₂ before incineration. Document procedures per ECHA guidelines .

Tables for Reference

| Property | Method | Typical Value | Reference |

|---|---|---|---|

| Melting Point | DSC | –5 to 0°C | |

| LogP (Octanol-Water) | Computational Prediction | ≈4.2 | |

| ¹H NMR (CDCl₃) | 500 MHz Spectrometer | δ 4.1 (q, J=7.1 Hz, 2H) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.